(4-Fluorobenzylidene)carbamic acid ethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (NE)-N-[(4-fluorophenyl)methylidene]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-2-14-10(13)12-7-8-3-5-9(11)6-4-8/h3-7H,2H2,1H3/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPTUPGGVKQJKT-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=CC1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/N=C/C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 4 Fluorobenzylidene Carbamic Acid Ethyl Ester
Nucleophilic Addition Reactions to the Imine C=N Bond
The polarized carbon-nitrogen double bond in (4-Fluorobenzylidene)carbamic acid ethyl ester makes the imine carbon an electrophilic center, readily attacked by a variety of nucleophiles. The electron-withdrawing nature of the N-acyl group enhances this electrophilicity, making it more reactive than typical N-alkyl or N-aryl imines. researchgate.net This heightened reactivity allows for the formation of a diverse array of α-substituted amine derivatives. researchgate.net
The addition of nucleophiles to the prochiral imine carbon of this compound can lead to the formation of a new stereocenter. The stereochemical outcome of these reactions is influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the potential for steric hindrance. libretexts.org In uncatalyzed reactions in solution, the nucleophile can attack from either face of the trigonal planar imine, potentially leading to a racemic mixture of products. libretexts.org
However, the presence of the acyl group can play a significant role in directing the stereoselectivity of the nucleophilic attack. researchgate.net In cyclic N-acyliminium ions, high diastereoselectivities have been achieved in nucleophilic addition reactions, with the conformation of the N-acyliminium ion influencing the facial selectivity of the attack. nih.govbeilstein-journals.org While this compound is an acyclic imine, the principles of stereochemical control through steric and electronic effects of the N-acyl group are still relevant. For instance, the geometry of the molecule can be constrained in a way that approach from one side is less hindered, leading to a non-racemic mixture. libretexts.org
Table 1: Factors Influencing Stereoselectivity in Nucleophilic Additions to Imines
| Factor | Influence on Stereoselectivity |
|---|---|
| Steric Hindrance | The bulky groups near the imine carbon can block the approach of the nucleophile from one face, favoring attack from the less hindered side. libretexts.org |
| Catalyst | Chiral catalysts can create a chiral environment around the imine, leading to enantioselective or diastereoselective addition. |
| Substrate Conformation | The preferred conformation of the N-acyl imine can present one face as more accessible to the incoming nucleophile. nih.govbeilstein-journals.org |
| Nucleophile | The size and nature of the nucleophile can influence the transition state geometry and, consequently, the stereochemical outcome. |
A wide range of nucleophiles can participate in addition reactions with N-acylimines like this compound. nih.gov These reactions are fundamental for the construction of new carbon-carbon and carbon-heteroatom bonds. nih.gov The products of these additions are α-amino acid derivatives and other valuable nitrogen-containing compounds. nih.gov
The scope of nucleophiles includes:
Organometallic Reagents: Grignard reagents and organolithium compounds add alkyl or aryl groups to the imine carbon, forming new C-C bonds. masterorganicchemistry.com
Enolates and Enolate Equivalents: The reaction with enolates from ketones, esters, and other carbonyl compounds provides access to β-amino carbonyl compounds. researchgate.net
Cyanide: The addition of cyanide leads to the formation of α-aminonitriles, which are versatile intermediates for the synthesis of amino acids. masterorganicchemistry.com
Heteronucleophiles: Nucleophiles containing oxygen, nitrogen, and sulfur can also add to the imine, leading to the formation of α-heteroatom-substituted amines. researchgate.net
Table 2: Examples of Nucleophilic Addition Products from N-Acylimines
| Nucleophile | Product Type | General Structure |
|---|---|---|
| R-MgX (Grignard) | α-Substituted Amine | R-CH(NHCOR')-Ar |
| Silyl Enol Ether | β-Amino Ketone | R''-CO-CH(R''')-CH(NHCOR')-Ar |
| KCN/H+ | α-Aminonitrile | NC-CH(NHCOR')-Ar |
Cycloaddition Reactions and Heterocycle Formation
This compound, as an N-acyl imine, can participate in cycloaddition reactions, serving as a key component in the synthesis of various nitrogen-containing heterocyclic compounds. arkat-usa.org These reactions can proceed through either intramolecular or intermolecular pathways.
When the molecule contains a suitably positioned nucleophilic moiety, intramolecular cyclization can occur. arkat-usa.org These reactions are powerful methods for constructing fused and bridged heterocyclic systems. researchgate.net The N-acyliminium ion, which can be generated in situ from the corresponding α-hydroxy amide or other precursors, is a potent electrophile for these cyclizations. researchgate.netarkat-usa.org The reaction often involves the attack of an electron-rich aromatic ring or a carbon-carbon double or triple bond onto the imine carbon. arkat-usa.org For instance, N-acyliminium ions can react with activated pyridine (B92270) rings in an intramolecular fashion to yield novel heterocycles. arkat-usa.org
Intermolecular cycloaddition reactions involving N-acylimines are also a valuable tool for heterocycle synthesis. N-acyliminium ions can act as heterodienes in [4+2] cycloaddition reactions with various dienophiles, such as alkenes and alkynes. nih.gov These reactions can proceed through either a concerted or a stepwise mechanism, depending on the nature of the reactants. nih.gov For example, the reaction of an N-acyliminium ion pool with alkyl-substituted alkenes is suggested to follow a concerted mechanism. nih.gov These cycloadditions provide access to six-membered nitrogen-containing heterocycles.
Reactivity of the Ethyl Carbamate (B1207046) Moiety
The ethyl carbamate moiety in this compound possesses its own characteristic reactivity. The delocalization of the nitrogen lone pair into the carbonyl group imparts partial double bond character to the C-N bond, influencing the molecule's conformation and reactivity. acs.org
The primary reactions involving the ethyl carbamate group are hydrolysis and substitution. Under acidic or basic conditions, the carbamate can be hydrolyzed to release the corresponding amine, carbon dioxide, and ethanol (B145695). researchgate.net For instance, refluxing in concentrated hydrochloric acid can lead to the cleavage of the carbamate. researchgate.net
The nitrogen atom of the carbamate is generally not nucleophilic due to the delocalization of its lone pair. However, the carbonyl oxygen can be protonated under acidic conditions, which activates the carbonyl carbon towards nucleophilic attack. libretexts.org Reactions at the carbonyl carbon can lead to the formation of tetrahedral intermediates. nih.gov
Furthermore, the ethyl carbamate group can be a target for various reagents. For example, reduction of the carbonyl group is possible, although it typically requires strong reducing agents. The ester portion of the carbamate can also undergo transesterification in the presence of an alcohol and a suitable catalyst.
N-Deprotection Strategies
Common strategies for the deprotection of carbamates that are applicable to this compound include acidic or basic hydrolysis, and nucleophilic attack. organic-chemistry.orgmasterorganicchemistry.com
| Deprotection Method | Reagents and Conditions | General Applicability and Remarks |
| Acidic Hydrolysis | Strong acids such as trifluoroacetic acid (TFA). masterorganicchemistry.com | Effective for many carbamates, but the harsh conditions may not be suitable for substrates with acid-sensitive functional groups. masterorganicchemistry.com |
| Basic Hydrolysis | Strong bases like sodium hydroxide (B78521) or potassium hydroxide, often in a protic solvent. | Can be effective, but may also lead to side reactions if other base-labile groups are present. |
| Nucleophilic Cleavage | Reagents like 2-mercaptoethanol (B42355) in the presence of a base. organic-chemistry.org | Offers a milder alternative to strong acid or base hydrolysis and can be more selective for carbamate cleavage in the presence of other sensitive functionalities. organic-chemistry.org |
| Fluoride-assisted Cleavage | Tetrabutylammonium fluoride (B91410) (TBAF) in an appropriate solvent like THF. lookchem.com | A mild method for the removal of various carbamate protecting groups. lookchem.com |
Detailed research has shown that reagents like diethylenetriamine (B155796) can be effective for the chemoselective cleavage of unactivated carbamates without the need for additional catalysts. organic-chemistry.org This method is advantageous as it proceeds in good yield and is not sensitive to air or moisture. organic-chemistry.org Another approach involves the use of 2-mercaptoethanol with potassium phosphate (B84403) in N,N-dimethylacetamide at elevated temperatures, which has proven superior to traditional methods for substrates with sensitive functionalities. organic-chemistry.org
Transcarbamylation Processes
Transcarbamylation is a process where the carbamate group is transferred from one molecule to another. This reaction is of interest in the synthesis of new carbamate derivatives and in the study of reaction mechanisms. For this compound, transcarbamylation would involve the transfer of the ethoxycarbonyl group to another amine.
The general mechanism for transcarbamylation often involves the nucleophilic attack of an amine on the carbonyl carbon of the carbamate. This process can be catalyzed by acids, bases, or enzymes.
| Catalyst Type | General Mechanism | Key Considerations |
| Base-Catalyzed | The base deprotonates the incoming amine, increasing its nucleophilicity. | The strength of the base and the nucleophilicity of the amine are crucial factors. |
| Acid-Catalyzed | The acid protonates the carbonyl oxygen of the carbamate, increasing its electrophilicity. | The acidity of the catalyst and the stability of the protonated intermediate are important. |
While specific studies on the transcarbamylation of this compound are not extensively documented, the principles of carbamate chemistry suggest that it would undergo such reactions in the presence of suitable nucleophiles and catalysts. The reactivity would be influenced by the electronic properties of the 4-fluorobenzylidene group.
Reduction and Oxidation Chemistry of the Imine Linkage
The imine (C=N) bond in this compound is a key site for reduction and oxidation reactions, leading to the formation of amines and amides, respectively.
The reduction of the imine linkage is a fundamental transformation that yields the corresponding N-substituted amine. A wide array of reducing agents can be employed for this purpose, ranging from simple hydrides to catalytic hydrogenation methods. organic-chemistry.orgmasterorganicchemistry.com
| Reduction Method | Reducing Agent/System | Product | General Remarks |
| Catalytic Hydrogenation | H₂, Pd/C organic-chemistry.org | (4-Fluorobenzyl)carbamic acid ethyl ester | A common and efficient method, often providing high yields under mild conditions. organic-chemistry.orgthieme-connect.de |
| Hydride Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | (4-Fluorobenzyl)carbamic acid ethyl ester | NaBH₄ is a milder reagent, while LiAlH₄ is more powerful and can also reduce the ester group of the carbamate if not controlled. |
| Transfer Hydrogenation | Formic acid/triethylamine with a Ru-catalyst organic-chemistry.org | (4-Fluorobenzyl)carbamic acid ethyl ester | A useful alternative to using gaseous hydrogen. organic-chemistry.org |
| Hydrosilylation | Hydrosilanes with a suitable catalyst organic-chemistry.org | (4-Fluorobenzyl)carbamic acid ethyl ester | A mild and selective method for imine reduction. organic-chemistry.org |
The oxidation of the imine linkage in N-acyl imines like this compound leads to the formation of the corresponding amide. This transformation can be achieved using various oxidizing agents.
| Oxidation Method | Oxidizing Agent/System | Product | General Remarks |
| Peroxy Acids | m-Chloroperoxybenzoic acid (m-CPBA) | N-(4-Fluorobenzoyl)carbamic acid ethyl ester | A common method for the oxidation of imines to oxaziridines, which can then rearrange to amides. |
| Aerobic Oxidation | Molecular oxygen with an N-heterocyclic carbene (NHC) catalyst nih.gov | N-(4-Fluorobenzoyl)carbamic acid ethyl ester | An environmentally friendly method using air as the oxidant under mild conditions. nih.gov |
Research has demonstrated the efficacy of N-heterocyclic carbene (NHC)-catalyzed aerobic oxidation of unactivated aldimines to amides. nih.gov This method utilizes molecular oxygen as the sole oxidant and proceeds through an aza-Breslow intermediate. nih.gov It offers a broad substrate scope and high yields, making it a practical approach for the oxidation of the imine in this compound. nih.gov
Derivatization and Structural Modification Studies Based on the 4 Fluorobenzylidene Carbamic Acid Ethyl Ester Scaffold
Exploration of Substituent Effects on the Aromatic Ring (beyond 4-fluoro)
The 4-fluoro substituent on the benzylidene ring is a common starting point in medicinal chemistry, often introduced to enhance metabolic stability and binding interactions. However, exploring a variety of other substituents at different positions on the aromatic ring is crucial for optimizing a compound's biological activity. The nature and position of these substituents significantly alter the electronic properties of the ring, which in turn influences how the molecule interacts with biological targets. eprajournals.com
Research on structurally similar benzylidene and carbamate (B1207046) derivatives has shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate activity. For instance, in studies on 2-benzylidene-1-indanone (B110557) derivatives, the introduction of methoxy (B1213986) groups (EDGs) on the benzylidene ring was found to be favorable for anti-inflammatory activity, whereas electron-withdrawing substituents led to weak or no activity. dovepress.com Conversely, in other molecular contexts, such as thiosemicarbazone complexes, derivatives with 4-bromo-benzylidene moieties (an EWG) exhibited substantial cytotoxicity. chemrxiv.org
The position of the substituent is also critical. Studies on cholinesterase inhibitors revealed that a hydroxy group (an EDG) at the para position of the benzylidene moiety resulted in the most potent activity, while moving it to other positions or replacing it with a methoxy group decreased potency. nih.govrsc.org This highlights the importance of specific steric and electronic interactions within the target's binding site. Bioisosteric replacement, where one functional group is replaced with another that has similar physicochemical properties, is a common strategy. hyphadiscovery.comcambridgemedchemconsulting.com For example, replacing a phenyl ring with a heteroaromatic ring like pyridine (B92270) can introduce polarity, reduce metabolism, and improve solubility. cambridgemedchemconsulting.com
The following table summarizes the anticipated effects of various substituents on the aromatic ring based on established principles and findings from related compound series.
| Substituent (Position) | Electronic Effect | Anticipated Impact on Activity | Rationale/Example from Analogous Compounds |
| 4-Methoxy (-OCH₃) | Electron-Donating (Resonance) | Potentially increases activity | Methoxy groups can enhance binding and are often preferred for anti-inflammatory activity. dovepress.com |
| 4-Hydroxy (-OH) | Electron-Donating (Resonance) | Potentially increases activity | The para-hydroxy group was found to be optimal for cholinesterase inhibition in benzylidene derivatives. nih.gov |
| 4-Methyl (-CH₃) | Weakly Electron-Donating (Inductive) | Variable | May provide favorable steric interactions without significantly altering electronic properties. |
| 4-Chloro (-Cl) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Potentially increases or decreases activity | Halogens can enhance binding through specific interactions but may also alter electronic profiles unfavorably. chemrxiv.org |
| 4-Trifluoromethyl (-CF₃) | Strongly Electron-Withdrawing (Inductive) | Potentially decreases activity | Strong EWGs can significantly reduce the electron density of the ring, which may be unfavorable for certain biological targets. dovepress.com |
| 3,4-Dimethoxy | Electron-Donating | Potentially increases activity | Dimethoxy-substituted compounds have shown significant cytotoxicity in other molecular scaffolds. chemrxiv.org |
| 3-Hydroxy | Electron-Donating | Variable | The meta position may be less favorable than the para position for interactions like hydrogen bonding. nih.gov |
Modifications of the Ester Group and Alkoxy Chain
The ethyl ester portion of the carbamate is a key site for modification to alter the molecule's physicochemical properties, such as solubility, stability, and cell permeability. acs.org The length, branching, and composition of the alkoxy chain can have a profound impact on these characteristics.
Studies on various organic molecules have demonstrated a direct correlation between alkyl chain length and properties like thermal stability and gel stiffness. nih.gov In the context of drug design, increasing the length of an alkoxy chain can enhance lipophilicity, which may improve membrane permeability but could also decrease aqueous solubility. For instance, in a series of salicylanilides, compounds with longer alkoxy chains (ethoxy, propoxy) showed higher anti-fungal and anti-bacterial activity, suggesting that increased lipophilicity was a key factor. mdpi.com
The stability of the carbamate ester can also be influenced by the nature of the alcohol group. Ester derivatives are often employed as prodrugs to improve the metabolic stability and bioavailability of parent compounds. nih.gov Introducing different ester groups can modulate the rate of hydrolysis, allowing for controlled release of an active compound. Research on side-chain liquid crystal polymers has shown that the length of the alkoxy tail significantly impacts mesophase behavior and luminescent properties, indicating that even subtle changes to the chain can alter the bulk properties of a material. researchgate.net
The table below outlines potential modifications to the ester group and their likely consequences.
| Modification | Rationale | Expected Physicochemical Change |
| Methyl Ester | Reduce steric bulk | May slightly increase solubility compared to ethyl ester. |
| Propyl/Butyl Ester | Increase lipophilicity | May enhance membrane permeability; decrease aqueous solubility. mdpi.com |
| Isopropyl/tert-Butyl Ester | Introduce steric hindrance | May increase metabolic stability by sterically shielding the ester from hydrolases. |
| 2-Methoxyethyl Ester | Introduce hydrophilicity | May improve aqueous solubility and alter pharmacokinetic profile. |
| Benzyl Ester | Introduce aromatic moiety | May introduce new binding interactions (e.g., π-stacking) and alter metabolic pathways. |
N-Substitution Patterns and Their Influence on Molecular Properties
The nitrogen atom of the carbamate group offers another critical point for derivatization. Carbamates can be unsubstituted (–NHCOO–), N-monosubstituted (–NR'HCOO–), or N,N-disubstituted (–NR'R''COO–). This substitution pattern directly influences the molecule's hydrogen bonding capacity and chemical stability. nih.gov
Primary and N-monosubstituted carbamates possess an N-H bond that can act as a hydrogen bond donor, which is often a crucial interaction for binding to biological targets like enzymes or receptors. acs.org Replacing this hydrogen with an alkyl or aryl group (N-substitution) removes this hydrogen bond donating ability, which can be used to probe the importance of this interaction.
Furthermore, the stability of the carbamate bond can be fine-tuned through N-substitution. N-monosubstituted carbamates are known to be less chemically stable than their N,N-disubstituted counterparts. mdpi.com This is a key consideration in prodrug design, where a specific rate of cleavage is often desired. The synthesis of N-substituted carbamates can be achieved through various methods, including the reaction of secondary amines with chloroformates or by reacting isocyanates with alcohols. wikipedia.org In some cases, N-aryl carbamates are synthesized from anilines and reagents like diethylcarbonate. researchgate.net
The following table details potential N-substitution patterns and their predicted impact on molecular properties.
| Substitution Pattern | Key Feature Change | Potential Impact on Molecular Properties |
| N-Methyl | Loss of N-H hydrogen bond donor; increased lipophilicity. | May decrease binding affinity if N-H is critical; could improve cell permeability. |
| N-Ethyl | Similar to N-Methyl but with slightly greater steric bulk. | Further increase in lipophilicity and potential for enhanced metabolic stability. |
| N-Phenyl | Introduces a bulky, aromatic group. | May introduce new π-stacking interactions; significantly alters steric profile. |
| N,N-Dimethyl | Loss of N-H; increased stability. | Removes hydrogen bonding capability; increases stability against hydrolysis. mdpi.com |
| N-Acetyl | Introduces an amide-like character. | May alter electronic properties and introduce new hydrogen bond acceptor sites. |
Design and Synthesis of Polyfunctionalized Analogues
Building upon the foundational (4-Fluorobenzylidene)carbamic acid ethyl ester scaffold, the design and synthesis of polyfunctionalized analogues involve introducing additional chemical moieties to create more complex molecules with potentially enhanced or novel properties. This can be achieved through multi-step synthetic sequences that modify different parts of the parent molecule.
One powerful strategy for functionalizing the aromatic ring is through Directed ortho Metalation (DoM). The carbamate group, particularly the O-CONEt₂ variant, is recognized as a strong directed metalation group (DMG). acs.org This allows for the selective introduction of electrophiles at the position ortho to the carbamate-bearing substituent, a strategy that could be adapted for benzylidene systems to create polysubstituted aromatic rings.
Synthesis of more complex carbamates often involves a building-block approach. For example, new carbamic acid ethyl esters have been synthesized by first preparing N-substituted nitrophthalimides, followed by reduction of the nitro group to an amine, and subsequent reaction with triphosgene (B27547) and ethanol (B145695) to form the carbamate. researchgate.net This multi-step approach allows for the incorporation of diverse functionalities. Other synthetic strategies involve the Michael addition of ethyl carbamate to β-alkoxyvinyl trihalomethyl ketones, followed by reduction and cyclization to yield polyfunctionalized oxazinane derivatives. nih.gov
The goal of polyfunctionalization is often to create molecules that can interact with multiple targets or possess several beneficial properties simultaneously. For instance, in the development of agents for Alzheimer's disease, carbamate derivatives have been linked to multifunctional carrier scaffolds like tacrine (B349632) or indole (B1671886) fragments to combine cholinesterase inhibition with other therapeutic actions. nih.gov This approach leads to hybrid molecules with a broader spectrum of activity.
Coordination Chemistry and Metal Complexation Research Involving N Benzylidene Carbamic Acid Esters
Ligand Design and Synthesis for Metal Coordination
The design of N-benzylidene carbamic acid esters as ligands for metal coordination is centered around the imine (-C=N-) and carbamate (B1207046) (-O-C=O) functionalities. These groups contain nitrogen and oxygen atoms with lone pairs of electrons that can be donated to a metal center, forming coordinate bonds. The synthesis of these ligands typically involves the condensation reaction between a primary amine and an aldehyde or ketone. For instance, Schiff bases, a class of compounds structurally related to N-benzylidene carbamic acid esters, are formed through the condensation of primary amines with carbonyl compounds.
The synthesis of metal complexes with these ligands generally involves reacting the N-benzylidene carbamic acid ester with a suitable metal salt in an appropriate solvent. The choice of metal, ligand-to-metal ratio, and reaction conditions such as temperature and solvent can influence the stoichiometry and geometry of the resulting complex. For example, transition metal (II) complexes of Schiff bases have been synthesized by reacting the ligand with metal chlorides in a 2:1:2 molar ratio of Schiff base to tartaric acid to metal chloride. researchgate.netresearchgate.net This general approach is applicable to the synthesis of metal complexes of (4-Fluorobenzylidene)carbamic acid ethyl ester.
The electronic properties of the ligand can be fine-tuned by introducing different substituents on the benzylidene ring. The fluorine atom in this compound, for example, is an electron-withdrawing group that can influence the electron density on the coordinating atoms, thereby affecting the stability and reactivity of the resulting metal complex.
Structural Characterization of Metal Complexes
The structural elucidation of metal complexes of N-benzylidene carbamic acid esters is crucial for understanding their chemical and physical properties. A variety of spectroscopic and analytical techniques are employed for this purpose.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. The stretching frequencies of the C=N (azomethine) and C=O (carbonyl) groups in the free ligand are compared to those in the metal complex. A shift in these frequencies upon complexation indicates the involvement of the nitrogen and oxygen atoms in coordination with the metal. For instance, in studies of related Schiff base complexes, a shift in the ν(C=N) and ν(C=O) bands to lower or higher frequencies is observed, confirming coordination. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide valuable information about the structure of the ligand and its complexes in solution. The chemical shifts of the protons and carbons near the coordination sites can change upon complexation. For example, the ¹H NMR spectrum of a free Schiff base ligand showed a singlet peak for the azomethine proton (-CH=N-), which can shift upon coordination to a metal ion. researchgate.net
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the synthesized complexes, which helps in confirming their proposed stoichiometry.
Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H, N) in the complex, which is used to verify the empirical formula of the synthesized compound.
The data obtained from these techniques collectively provide a comprehensive picture of the structure of the metal complexes. For example, in a study of transition metal (II) complexes with a Schiff base ligand, the proposed octahedral or square planar geometries were supported by a combination of these analytical methods. researchgate.net
| Technique | Observation | Interpretation |
| IR Spectroscopy | Shift in ν(C=N) and ν(C=O) bands | Coordination of azomethine nitrogen and carbonyl oxygen to the metal ion. |
| ¹H NMR Spectroscopy | Shift in the signal of the azomethine proton | Confirmation of complex formation in solution. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected molecular weight | Confirmation of the stoichiometry of the complex. |
| Elemental Analysis | Agreement between calculated and found elemental percentages | Validation of the empirical formula of the complex. |
Catalytic Applications of Metal-Complexed N-Benzylidene Carbamic Acid Esters
While specific catalytic applications for metal complexes of this compound are not extensively documented in the provided search results, the broader class of N-heterocyclic carbene (NHC)-metal complexes, which share some structural similarities, have shown significant catalytic activity in various organic transformations. These complexes are known for their stability and efficiency as catalysts.
NHC-metal complexes have been successfully employed in a range of catalytic reactions, including cross-coupling reactions like the Suzuki-Miyaura and Stille couplings. The strong σ-donating properties of the NHC ligand enhance the stability and catalytic turnover of the metal center.
Furthermore, the versatility of NHC ligands allows for the fine-tuning of the steric and electronic properties of the metal complex, which in turn can influence the selectivity and efficiency of the catalytic process. The development of water-soluble NHC-metal complexes has also opened up possibilities for catalysis in aqueous media, aligning with the principles of green chemistry.
The potential for metal complexes of N-benzylidene carbamic acid esters, including this compound, in catalysis is an area that warrants further investigation. The ability to modify the ligand structure provides an opportunity to develop novel catalysts for a variety of organic reactions.
Academic Research Perspectives on Potential Biological Relevance of N Benzylidene Carbamic Acid Esters and Derivatives
Investigation of Enzyme Inhibition Mechanisms by Carbamate (B1207046) Derivatives
The carbamate functional group is a key feature in the design of many enzyme inhibitors. acs.org Its mechanism of action often involves the carbamoylation of a nucleophilic residue, typically serine, within the active site of the target enzyme. rsc.org This process results in a temporary, covalent bond that inactivates the enzyme, a mode of action described as pseudo-irreversible inhibition. chemrxiv.org
Carbamate derivatives have been extensively studied as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the management of neurodegenerative diseases like Alzheimer's. nih.govnih.gov For instance, approved drugs like Rivastigmine contain a carbamate moiety that is essential for their therapeutic effect. tandfonline.com The inhibition mechanism involves the transfer of the carbamoyl (B1232498) group to the catalytic serine residue of the enzyme, rendering it unable to hydrolyze the neurotransmitter acetylcholine. rsc.org
Beyond cholinesterases, research has demonstrated the inhibitory effects of carbamates on other enzymes. A series of carbamate derivatives have shown potent inhibition of carbonic anhydrase (CA) isoenzymes I and II. tandfonline.comnih.gov Studies on N-unsubstituted carbamate esters revealed that they bind to the zinc ion in the active site of carbonic anhydrases, with the deprotonated carbamate nitrogen coordinating to the metal. nih.gov This interaction is characterized by slow on-off binding kinetics and maximal affinity at alkaline pH. nih.gov
Another significant area of investigation is the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. nih.govnih.gov Alkylcarbamic acid aryl esters have been identified as a potent class of FAAH inhibitors. nih.gov The carbamic group is essential for this activity, which is believed to proceed through a covalent mechanism of action. nih.govnih.gov
| Enzyme Target | Carbamate Class/Example | Inhibition Mechanism | Significance | Reference |
|---|---|---|---|---|
| Acetylcholinesterase (AChE) | Rivastigmine, Physostigmine | Carbamoylation of active site serine | Treatment of Alzheimer's disease | nih.govtandfonline.com |
| Carbonic Anhydrases (CA I & II) | N-unsubstituted carbamate esters | Coordination to active site zinc ion | Potential therapeutic applications | nih.govnih.gov |
| Fatty Acid Amide Hydrolase (FAAH) | Alkylcarbamic acid aryl esters (e.g., URB524) | Presumed covalent modification | Anxiolytic and analgesic potential | nih.gov |
| Butyrylcholinesterase (BChE) | Carbamate derivatives | Carbamoylation of active site serine | Treatment of neurodegenerative diseases | chemrxiv.orgnih.gov |
Exploration as Scaffolds for Antimicrobial Research
The carbamate scaffold and related benzylidene structures are actively explored in the search for new antimicrobial agents to combat drug-resistant pathogens. nih.govjocpr.com Various synthetic derivatives have demonstrated activity against a range of bacteria and fungi.
For example, a study on sucrose (B13894) octa(N-ethyl)carbamate revealed strong inhibitory action against several bacteria, including S. aureus, B. cereus, P. aeruginosa, and E. coli, as well as antifungal activity against T. viride and A. versicolor. nih.gov Another research effort synthesized a series of 6-chloro-purine-9-carboxylic acid substituted alkyl/aryl esters, a class of carbamate derivatives, and found that some showed promising antimicrobial activity with MIC values in the range of 18.0-25.0 µg/mL. acgpubs.org
The benzylidene moiety itself is also a component of molecules with recognized antimicrobial properties. Research on (Z)-2-benzylidene-3-oxobutanamide derivatives showed that several compounds possessed moderate to very good growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA), and some displayed good inhibition against multidrug-resistant Acinetobacter baumannii. nih.gov The combination of the benzylidene group with a carbamate ester, as seen in (4-Fluorobenzylidene)carbamic acid ethyl ester, represents a structural framework that is of interest for further antimicrobial investigation. researchgate.net Studies have indicated that carbamic acid ethyl ester compounds possess antimicrobial and antifungal bioactivity. researchgate.net The synthesis of novel carbamate and sulfonamide analogues has also yielded compounds with moderate to potent activity against pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. scholarsresearchlibrary.com
| Compound/Derivative Class | Target Microorganism(s) | Observed Activity | Reference |
|---|---|---|---|
| Sucrose octa(N-ethyl)carbamate | S. aureus, B. cereus, P. aeruginosa, E. coli, T. viride | Strong antibacterial and antifungal activity | nih.gov |
| 6-chloro-purine-9-carboxylic acid esters | Various bacteria and fungi | Promising antimicrobial activity (MIC: 18.0-25.0 µg/mL) | acgpubs.org |
| (Z)-2-benzylidene-3-oxobutanamides | MRSA, A. baumannii (MDR) | Moderate to very good growth inhibition | nih.gov |
| Naphtho[2,1-b]furan carbamates | V. cholerae, E. coli | Good antibacterial activity | jocpr.com |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives | Gram-positive bacteria (e.g., S. aureus) | Effective growth inhibition | nih.gov |
Study of Potential Antineoplastic Effects of Analogues
Analogues of N-benzylidene carbamic acid esters are also being investigated for their potential as anticancer agents. The carbamate structure is present in several compounds that exhibit cytotoxic or antineoplastic properties against various cancer cell lines.
For instance, a novel secondary metabolite, benzoyloxy-ethyl-carbamic acid, produced by Streptomyces globosus, demonstrated selective cytotoxicity against cancer cell lines, particularly MCF-7 (breast cancer). researchgate.net In vivo studies in a zebrafish model indicated that this compound was non-toxic and capable of reducing tumor progression. researchgate.net Another study on a benzimidazolyl carbamate ester derivative, RDS 60, found that it significantly inhibited the replication of two human head and neck squamous cell carcinoma (HNSCC) cell lines. researchgate.net This compound was shown to block the cell cycle, induce apoptosis, and inhibit cell motility and invasion, suggesting its potential as a tool for treating these types of tumors. researchgate.net
Furthermore, research on sucrose octa(N-ethyl)carbamate showed moderate antitumor potential against human breast, colon, and cervical cell lines. nih.gov Synthetic polyamine analogues, which can be structurally related to carbamate derivatives, have also been shown to inhibit the growth of L1210 leukemia cells in culture and increase the life span of mice with leukemia. nih.gov These findings underscore the interest in carbamate-containing molecules as scaffolds for the development of new antineoplastic agents.
| Compound/Analogue | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Benzoyloxy-ethyl-carbamic acid | MCF-7 (Breast Cancer) | Selective cytotoxicity, reduced tumor progression in vivo | researchgate.net |
| RDS 60 (Benzimidazolyl carbamate ester) | Head and Neck Squamous Cell Carcinoma (HNSCC) | Inhibition of replication, cell cycle block, apoptosis induction | researchgate.net |
| Sucrose octa(N-ethyl)carbamate | Human breast, colon, and cervical cell lines | Moderate antitumor potential | nih.gov |
| N1,N12-diethylspermine (Polyamine analogue) | L1210 Leukemia | Inhibition of cell growth, increased lifespan in mice | nih.gov |
Structure-Activity Relationship (SAR) Studies in Biological Contexts
For carbamate derivatives acting as enzyme inhibitors, SAR studies have provided valuable insights. In the development of fatty acid amide hydrolase (FAAH) inhibitors, investigations into alkylcarbamic acid aryl esters revealed specific structural requirements for optimal potency. nih.gov These include a lipophilic N-alkyl substituent (like a cyclohexyl group) and a bent O-aryl substituent. nih.gov A 3D-QSAR analysis further indicated that the size and shape of the O-aryl moiety are correlated with inhibitory potency, with steric bulk at the meta position of an O-phenyl ring improving activity, while the para position is a region of low steric tolerance. nih.gov
In the context of cholinesterase inhibitors, SAR studies on N-dialkyl O-arylcarbamates have highlighted that steric effects are a key factor in determining the covalent binding behavior and duration of action. chemrxiv.org Similarly, for a series of benzamide (B126) and picolinamide (B142947) derivatives, the position of a dimethylamine (B145610) side chain was found to markedly influence the inhibitory activity and selectivity against AChE and BChE. nih.gov
SAR studies are not limited to enzyme inhibition. When evaluating ethyl-carbamates for other biological activities, SAR analysis showed no structural alerts indicating the ability of certain derivatives to bind to biomolecules or estrogen receptors, which is important for assessing potential risks. nih.gov The systematic modification of substituents on both the N- and O-termini of the carbamate core allows researchers to fine-tune the molecule's properties to enhance its interaction with a specific biological target while minimizing off-target effects. acs.org
Role As a Synthon and Intermediate in Complex Organic Synthesis
Precursor for Diverse Nitrogen-Containing Heterocycles
(4-Fluorobenzylidene)carbamic acid ethyl ester, as an N-acylated imine, is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles. The electrophilic nature of the imine carbon and the presence of the carbamate (B1207046) group allow for its participation in various cyclization and cycloaddition reactions.
One of the key applications of this compound is in multicomponent reactions, such as the Biginelli reaction, for the synthesis of dihydropyrimidines. nih.gov In this reaction, an aryl aldehyde (in this case, 4-fluorobenzaldehyde (B137897) from which the synthon is derived), a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative react to form the dihydropyrimidine (B8664642) core. nih.govorganic-chemistry.org The imine functionality of this compound can react with suitable nucleophiles to form key intermediates that subsequently cyclize to yield the heterocyclic ring.
Furthermore, N-benzylidene carbamates can participate in cycloaddition reactions. For instance, in aza-Diels-Alder reactions, the C=N bond can act as a dienophile, reacting with dienes to form six-membered nitrogen-containing heterocycles like tetrahydropyridines. psu.edumdpi.com The specific reactivity would depend on the electronic nature of the diene and the reaction conditions. While direct literature on this compound in these specific cycloadditions is scarce, the general reactivity of N-acylimines suggests its potential in forming pyridazine (B1198779) derivatives through [4+2] cycloaddition with appropriate dienes. researchgate.netresearchgate.net
The synthesis of 1,2,4-triazines can be achieved through the condensation of amidrazones with 1,2-dicarbonyl compounds. researchgate.netnih.gov It is conceivable that derivatives of this compound could be chemically transformed to possess a suitable dicarbonyl-like functionality or react with an amidrazone derivative to facilitate the formation of the triazine ring.
| Heterocycle | General Synthetic Strategy | Potential Role of this compound |
| Dihydropyrimidines | Biginelli Reaction | Serves as a precursor to the imine intermediate. |
| Pyridazines | Aza-Diels-Alder Reaction | Acts as a dienophile in [4+2] cycloaddition reactions. |
| 1,2,4-Triazines | Condensation Reactions | Can be modified to act as a dicarbonyl equivalent or react with amidrazones. |
Building Block for Active Pharmaceutical Intermediates
The carbamate moiety is a significant structural motif in a multitude of approved drugs and is often employed in drug design to enhance biological activity and pharmacokinetic properties. nih.govgoogle.com Carbamates can act as bioisosteres for amide bonds, offering improved stability and cell membrane permeability. google.com The presence of the fluorophenyl group in this compound is also of high interest in medicinal chemistry, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.
This compound can serve as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, carbamate derivatives are found in a range of therapeutic agents, including anticonvulsants, anti-inflammatory agents, and anticancer drugs. nih.govjocpr.comarborpharmchem.com While a direct lineage from this compound to a specific marketed drug is not prominently documented in publicly available literature, its structural components are present in several bioactive molecules. For example, the related compound Ethyl {4-[ (4-fluorobenzyl)amino]-2-nitrophenyl}carbamate is an intermediate in the synthesis of the antiepileptic drug Retigabine. nih.gov This highlights the potential of fluorinated benzylamine (B48309) carbamate structures in the development of central nervous system drugs.
The general synthetic utility of carbamates as intermediates for pharmaceuticals is well-established. arborpharmchem.com They can be readily transformed into other functional groups or incorporated as a stable linking unit within a larger molecule. The 4-fluorobenzyl group can be a key pharmacophore, and the carbamate provides a handle for further molecular elaboration.
Utility in the Synthesis of Complex Organic Molecules
Beyond the synthesis of heterocycles and pharmaceutical intermediates, this compound is a useful tool for the construction of more complex acyclic and macrocyclic structures. The imine functionality can undergo a variety of nucleophilic addition reactions, allowing for the introduction of diverse substituents and the creation of new stereocenters.
The reactivity of the C=N bond allows for reactions with organometallic reagents, enamines, and other carbon nucleophiles. These additions can be performed diastereoselectively, especially with the use of chiral auxiliaries or catalysts, leading to the formation of chiral amines after hydrolysis of the carbamate group. These chiral amines are fundamental building blocks in the synthesis of natural products and other complex target molecules.
Furthermore, the carbamate group can serve as a protecting group for the nitrogen atom, which can be removed under specific conditions to reveal a primary amine. This protecting group strategy is fundamental in multi-step organic synthesis, allowing for selective reactions at other parts of the molecule without interference from the amine functionality.
Applications in Combinatorial Chemistry
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large libraries of related compounds for high-throughput screening in drug discovery. The utility of a building block in combinatorial chemistry depends on its ability to be readily diversified through reactions that are amenable to solid-phase or parallel synthesis techniques.
This compound is a suitable candidate for combinatorial library synthesis due to its versatile reactivity. The imine bond can be reacted with a diverse set of nucleophiles, and the resulting products can be further modified. For example, a library of compounds could be generated by reacting the ester with a variety of Grignard reagents, followed by cleavage of the carbamate to yield a library of substituted 4-fluorobenzylamines.
Q & A
Q. What are the optimal synthetic routes for (4-Fluorobenzylidene)carbamic acid ethyl ester, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis of carbamate derivatives like this compound typically involves condensation reactions between an appropriate amine/aldehyde precursor and ethyl carbamate. Key parameters include:
- Temperature control : Maintaining 60–80°C to prevent side reactions (e.g., hydrolysis of the carbamate group) .
- pH adjustment : Using mild acidic or basic conditions (pH 6–8) to stabilize intermediates .
- Reaction time : Monitoring via TLC or HPLC to terminate the reaction at peak product formation (~6–12 hours) .
Post-synthesis, purification is achieved via column chromatography or recrystallization. Yield optimization requires iterative adjustments of these parameters, validated by NMR and HPLC (>95% purity) .
Q. How can the molecular structure of this compound be rigorously characterized?
Methodological Answer: Structural confirmation involves:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the fluorobenzylidene group (δ ~7.2–7.8 ppm for aromatic protons; 160–165 ppm for C-F in ¹³C) and carbamate carbonyl (δ ~155–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₀H₁₁FNO₂: 220.0743).
- X-ray Crystallography (if crystalline): Resolve 3D conformation and bond angles, critical for studying biological interactions .
Advanced Research Questions
Q. How does the fluorobenzylidene substituent influence the compound’s reactivity and biological activity compared to non-fluorinated analogs?
Methodological Answer: The 4-fluorobenzylidene group enhances electrophilicity and steric effects:
- Reactivity : Fluorine’s electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks (e.g., by thiols in enzyme active sites) .
- Biological Activity : Comparative studies with chloro- or methyl-substituted analogs show:
| Substituent | Enzymatic Inhibition (IC₅₀) | LogP (Lipophilicity) |
|---|---|---|
| 4-Fluoro | 12 ± 2 µM | 2.8 |
| 4-Chloro | 18 ± 3 µM | 3.1 |
| 4-Methyl | >50 µM | 2.5 |
Data suggest fluorination balances potency and lipophilicity, favoring membrane permeability .
Q. What experimental strategies are recommended to assess the stability of this compound under physiological conditions?
Methodological Answer:
- Hydrolysis Studies :
- Incubate the compound in buffers (pH 2–9, 37°C) and monitor degradation via HPLC. Carbamates are prone to alkaline hydrolysis (t₁/₂ < 1 hour at pH 9) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C typical for carbamates) .
- Light Sensitivity : Conduct accelerated photostability tests (ICH Q1B guidelines) to identify protective storage conditions .
Q. How can researchers investigate the compound’s mechanism of enzyme inhibition, particularly for targets like histone deacetylases (HDACs)?
Methodological Answer:
- Kinetic Assays : Measure HDAC activity using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in the presence of varying inhibitor concentrations. Calculate inhibition constants (Kᵢ) via Lineweaver-Burk plots .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the fluorobenzylidene group and HDAC’s zinc-containing active site. Key residues (e.g., His145, Asp269) may form hydrogen bonds with the carbamate .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity to design derivatives .
Q. What toxicological assessments are critical for this compound, given structural similarities to carcinogenic carbamates?
Methodological Answer:
- In Vitro Genotoxicity : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays in mammalian cells .
- In Vivo Carcinogenicity Screening : Use rodent models (e.g., ICR mice) with oral dosing (50–200 mg/kg/day for 18 months). Note: Ethyl carbamate (urethane) is carcinogenic, but fluorinated analogs may show reduced risk due to altered metabolism .
- Metabolite Profiling : Identify detoxification pathways (e.g., cytochrome P450-mediated oxidation) using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
